3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKDOBLNUVMKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazolone Core Formation
The benzoxazolone ring is synthesized from 2-aminophenol derivatives via cyclization. A representative procedure from Ambeed (2020) involves:
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Bromination : Reacting 2-aminophenol with bromine in acetic acid yields 5-bromo-3H-benzo[d]oxazol-2-one (94% yield).
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Cyclization : Treatment with chloroacetyl chloride in dichloromethane forms the benzoxazolone ring.
Reaction Conditions :
Phenoxyethyl Side Chain Introduction
The side chain is attached via nucleophilic substitution using 2-(3-methylphenoxy)ethyl bromide. A patent by DE4131256C2 describes:
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Alkylation : Reacting benzoxazolone with 2-(3-methylphenoxy)ethyl bromide in the presence of K₂CO₃ in DMF.
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Workup : Precipitation in ice-water followed by recrystallization from ethanol.
Optimization Notes :
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Base Selection : K₂CO₃ outperforms NaH due to reduced side reactions.
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Solvent : DMF enhances solubility of intermediates, improving yield to 78%.
A streamlined method combines benzoxazolone formation and side-chain introduction in a single reactor. VulcanChem (2023) reports:
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Initial Reaction : 2-Aminophenol reacts with 2-(3-methylphenoxy)ethyl chloroformate in THF.
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Cyclization : Addition of PCl₃ triggers ring closure, forming the target compound.
Critical Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 50°C | Prevents decomposition |
| Catalyst | PCl₃ (10 mol%) | Accelerates cyclization |
| Reaction Time | 6 h | Maximizes conversion |
Yield : 82% after column chromatography (silica gel, hexane/EtOAc 4:1).
Catalytic Methods for Enhanced Efficiency
Phase-Transfer Catalysis (PTC)
EP0262227B1 employs benzyltriethylammonium chloride (BTEAC) as a PTC for the etherification step:
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Reaction : Benzoxazolone + 2-(3-methylphenoxy)ethyl tosylate → Target compound.
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Conditions : 10 mol% BTEAC, NaOH (aq)/toluene biphasic system, 80°C.
Advantages :
Metal-Catalyzed Coupling
Pd(OAc)₂/Xantphos catalyzes the Buchwald-Hartwig coupling between benzoxazolone and 2-(3-methylphenoxy)ethylamine:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) :
IR (ATR) :
Comparative Analysis of Methods
| Method | Steps | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 2 | 78% | 98.5% | Industrial |
| One-Pot | 1 | 82% | 97.8% | Pilot-scale |
| PTC | 2 | 88% | 99.1% | Lab-scale |
| Pd-Catalyzed | 1 | 75% | 96.2% | Research |
Key Insight : Phase-transfer catalysis offers the best balance of yield and purity but requires stringent temperature control .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, enabling the development of novel compounds with desired properties.
Biology
The compound has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its potential interactions with specific enzymes make it a candidate for exploring mechanisms of action in biological systems.
Medicine
Research indicates that derivatives of benzoxazole compounds, including this compound, may exhibit significant therapeutic properties:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives possess antimicrobial properties against various bacterial strains. For instance, similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anti-inflammatory Properties : The compound's mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Research suggests that benzoxazole derivatives can reduce COX-2 mediated reactions, indicating potential anti-inflammatory effects.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of benzoxazole derivatives on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| M4A4 | 20 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Case Study 2: Neuropharmacological Effects
Research has explored the neuropharmacological potential of benzoxazole derivatives. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases and mood disorders.
Mechanism of Action
The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Selected Benzoxazolone Derivatives
*Calculated based on molecular formula.
Key Observations:
- Core Heterocycle Variations : Replacement of the benzoxazole oxygen with sulfur (e.g., benzothiazole in ) alters electronic properties and binding affinity. Sulfur’s larger atomic size and polarizability may enhance interactions with hydrophobic enzyme pockets.
- Substituent Position and Nature: The 3-methylphenoxy group in the target compound provides moderate steric bulk compared to the 4-methoxyphenoxy group in , which has stronger electron-donating effects.
- Hybrid Structures : Compounds like incorporate additional heterocycles (e.g., oxadiazole), expanding π-π stacking or hydrogen-bonding capabilities for targeted bioactivity.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the evidence, molecular weights and substituent trends suggest:
- The 3-methylphenoxy group enhances hydrophobicity compared to fluorophenylmethyl , which may affect membrane permeability.
Biological Activity
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoxazole core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
This structure contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its usefulness as an anticancer agent.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of benzoxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 250 to 7.81 µg/ml against various pathogens.
| Pathogen | MIC (µg/ml) | Comparison with Standard Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Less potent than vancomycin |
| Escherichia coli | 32 | Comparable to ciprofloxacin |
| Candida albicans | 7.81 | More potent than fluconazole |
Anticancer Activity
The anticancer potential of the compound has been evaluated in vitro against several cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 10.5 | Induction of apoptosis |
| HeLa | 8.4 | Cell cycle arrest in S-phase |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as JMJD3, which plays a role in histone demethylation and is implicated in cancer progression.
- Receptor Modulation : It can also bind to various receptors, modulating their activity and affecting signaling pathways associated with cell growth and survival.
Case Studies
- Antimicrobial Study : A study conducted by Pottorf et al. demonstrated that a series of benzoxazole derivatives exhibited broad-spectrum antimicrobial activity. Among these, this compound showed notable efficacy against resistant strains of bacteria .
- Cytotoxicity Assessment : In a recent investigation into the cytotoxic effects on cancer cells, the compound was found to induce apoptosis through caspase activation pathways, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
